Lipophilicity Profile: N-Methyl Derivative vs. Primary Amine
The target compound 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid exhibits a predicted logP of 3.025 [1], compared to 2.83 for the primary amine analog 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) . This logP increase of approximately 0.2 units indicates greater lipophilicity, which is associated with enhanced passive membrane permeability in drug-like molecules. The 4-phenylcyclohexane-1-carboxylic acid comparator, lacking any amino group, has a still higher logP of 3.31 [2] but sacrifices hydrogen-bonding capability entirely.
| Evidence Dimension | Lipophilicity (predicted octanol-water partition coefficient, logP) |
|---|---|
| Target Compound Data | logP = 3.025 |
| Comparator Or Baseline | 1-amino-4-phenylcyclohexane-1-carboxylic acid: logP = 2.83; 4-phenylcyclohexane-1-carboxylic acid: logP = 3.31 |
| Quantified Difference | ΔlogP = +0.20 vs. cis-Apc; ΔlogP = -0.29 vs. 4-phenylcyclohexane-1-carboxylic acid |
| Conditions | Predicted logP values from chemical database sources using consensus computational models. |
Why This Matters
For procurement decisions in drug discovery, the intermediate lipophilicity of CAS 1158018-92-8 offers a balanced profile that neither undershoots membrane permeability (as cis-Apc may) nor eliminates polar interactions (as the des-amino analog does), making it a strategically distinct choice for lead optimization.
- [1] Chembase. 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid. LogP: 3.025. View Source
- [2] Chembase. 4-phenylcyclohexane-1-carboxylic acid. LogP: 3.31. View Source
